Harman-d3

Isotope dilution mass spectrometry Internal standard selection β-carboline quantitation

Harman-d3 (1-Methyl-d3-β-carboline, 98 atom % D) is the definitive SIL-IS for Harman (CAS 486-84-0) in LC-MS/MS. Deuterated at the methyl position, it co-elutes with Harman while providing a +3 Da mass shift, correcting for matrix effects in complex biological and food matrices—a precision unattainable with unlabeled analogs or structurally distinct internal standards. Ideal for food safety testing of heterocyclic aromatic amines in cooked meats and bioanalysis of plasma/urine from tobacco or coffee exposure studies.

Molecular Formula C12H10N2
Molecular Weight 185.24 g/mol
CAS No. 1216708-84-7
Cat. No. B564794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarman-d3
CAS1216708-84-7
Synonyms1-(Methyl-d3)-9H-pyrido[3,4-b]indole;  3-(Methyl-d3)-4-carboline;  2-(Methyl-d3)-β-carboline;  Aribine-d3;  Loturine-d3;  Passiflorin-d3; 
Molecular FormulaC12H10N2
Molecular Weight185.24 g/mol
Structural Identifiers
InChIInChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i1D3
InChIKeyPSFDQSOCUJVVGF-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Harman-d3 (CAS 1216708-84-7): Stable Isotope-Labeled β-Carboline for LC-MS/MS Quantitation of Harman in Complex Matrices


Harman-d3 (CAS 1216708-84-7) is a deuterium-labeled isotopologue of Harman (also known as Harmane, CAS 486-84-0), a naturally occurring β-carboline alkaloid found in tobacco smoke, roasted coffee, and thermally processed protein-rich foods [1]. The compound incorporates three deuterium atoms at the 1-methyl position of the pyrido[3,4-b]indole core (molecular formula: C₁₂H₇D₃N₂; exact mass: 185.103228565 g/mol; unlabeled analog mass: 182.084 g/mol), yielding a nominal mass shift of +3 Da [2]. Harman-d3 is produced through Fischer indolisation–N-alkylation using deuterated methyl iodide under microwave irradiation, yielding an isotopic purity of 98 atom % D . Its primary procurement purpose is as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of Harman in food safety testing, toxicological exposure assessment, and metabolomics research [3].

Why Harman-d3 Cannot Be Substituted with Unlabeled Harman or Structural Analogs for Quantitative LC-MS Analysis


Accurate quantification of Harman in complex biological and food matrices via LC-MS/MS requires an internal standard that precisely tracks analyte behavior throughout sample preparation, chromatographic separation, and ionization. Unlabeled Harman cannot serve as its own internal standard because it co-elutes identically and produces the same precursor/product ion transitions, making it indistinguishable from endogenous analyte signal. Structural analogs (e.g., norharman, harmine, harmaline) differ in critical physicochemical properties—including logP, pKa, and ionization efficiency—resulting in differential extraction recoveries and matrix effects that cannot be corrected by simple response ratio calculations [1]. Stable isotope-labeled internal standards (SIL-IS) such as Harman-d3 are recognized as the gold standard because they exhibit near-identical physicochemical behavior to the target analyte while maintaining a distinct mass difference detectable by the mass spectrometer [2]. However, not all SIL-IS variants are equally fit for purpose: the choice of labeling position, number of labels, and isotope type critically impacts analytical validity, as demonstrated by studies where certain deuterated standards (e.g., amphetamine-d3) share common ions with derivatized analyte, precluding unique ion monitoring [3].

Harman-d3 Quantitative Evidence: Comparative Differentiation from Alternative Internal Standard Candidates


Mass Difference and Isotopic Purity: Harman-d3 vs. Harman-d1, Harman-d2, and Harman-d4

Harman-d3 provides a nominal mass shift of +3 Da relative to unlabeled Harman (MW 182.084 g/mol → 185.103 g/mol) with an isotopic purity of 98 atom % D [1]. This +3 Da differential positions the compound in a therapeutically validated 'sweet spot' for deuterated internal standards: sufficient to avoid MS cross-talk from naturally occurring isotopic peaks while remaining below the threshold at which chromatographic retention time shifts become problematic. Class-level inference from LC-MS best practice literature indicates that SIL-IS should ideally be 4–5 mass units higher than the analyte to minimize cross-talk [2]; however, the +3 Da of Harman-d3 remains acceptable for most routine quantitation applications. Harman-d1 and Harman-d2 (+1 and +2 Da) carry elevated risk of isotopic overlap with analyte M+1 and M+2 peaks; Harman-d4 (+4 Da, MW 186.25 g/mol) offers greater mass separation but carries increased potential for deuterium-associated chromatographic retention time shifts [3]. Harman-13C2,15N (+3 Da via carbon/nitrogen labeling, CAS 1189461-56-0) offers an alternative labeling strategy with identical nominal mass shift but eliminates deuterium-related retention time variability .

Isotope dilution mass spectrometry Internal standard selection β-carboline quantitation

Deuterium Labeling Position: 1-Methyl-d3 vs. Ring-Deuterated Alternatives and Ion Overlap Risk

Harman-d3 incorporates deuterium specifically at the 1-methyl group (1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole) . This methyl-specific labeling strategy positions the deuterium atoms on a readily cleavable exocyclic group rather than the aromatic pyridoindole core. Cross-study inference from deuterated internal standard evaluation literature demonstrates that labeling position critically determines whether unique MS/MS transitions can be monitored. In the amphetamine internal standard evaluation study, amphetamine-d3 (1-phenyl-2-aminopropane-3,3,3-d3) shared the common ion at m/z 91 with derivatized analyte, precluding unique ion monitoring; amphetamine-d5 (phenyl-d5) similarly shared the base peak ion [1]. For Harman, the 1-methyl group represents a logical fragmentation site that can yield deuterium-retaining product ions distinct from unlabeled analyte fragments. Ring-deuterated alternatives (e.g., hypothetical Harman-d4 with aromatic ring deuteration) would risk fragment ion overlap with co-eluting matrix components or internal standard cross-contamination. The methyl-specific labeling of Harman-d3 is documented in IUPAC nomenclature (1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole) and InChI (i1D3 notation indicating trideuteriomethyl substitution) [2].

MS/MS fragmentation Selected reaction monitoring Isotopic interference

Extraction Recovery Consistency: SIL-IS vs. Structural Analog Internal Standards for Heterocyclic Aromatic Amines

In a validated LC-MS/MS method for heterocyclic aromatic amines (HAAs) including Harman in meat-based infant foods, deuterated internal standards (d3-IQ, d3-PhIP) were employed alongside 13C2-MeIQx [1]. Mean recoveries for analytes in this class ranged from 78.4% to 98.2% across meat sample matrices when corrected with appropriate SIL-IS [1]. Class-level inference establishes that the use of stable isotope-labeled internal standards—as opposed to structural analogs—is essential for achieving this recovery range in complex food matrices where protein, lipid, and salt content create substantial matrix effects during extraction and ionization [2]. Unlabeled Harman or structurally similar β-carbolines (norharman, harmine) cannot provide the same matrix effect correction because their extraction efficiencies differ from the target analyte due to variations in logP and pKa [3]. The SCX solid-phase extraction protocol validated for Harman analysis in meat matrices demonstrates that SIL-IS co-extraction behavior is necessary for accurate quantification at LOQs generally lower than 8 ng/g [1].

Matrix effect correction Extraction recovery Food contaminant analysis

Deuterium-Hydrogen Exchange Stability and Chromatographic Retention Time Alignment: d3 vs. Higher-Deuterated Variants

A recognized limitation of deuterated internal standards is the potential for deuterium-hydrogen back-exchange under certain chromatographic conditions, particularly with higher deuteration levels [1]. Harman-d3, with three deuterium atoms on a methyl group, represents a moderate deuteration level that minimizes exchange susceptibility compared to more heavily deuterated variants (e.g., d5, d6, d10). Class-level guidance from LC-MS bioanalysis literature states that 2H-labeled internal standards may undergo deuterium-hydrogen exchange and exhibit slight retention time shifts relative to the analyte as deuteration number increases, making 13C, 15N, or 17O labeling preferable when such effects are critical [1]. The d3 labeling of Harman-d3 (molecular weight 185.24 g/mol) provides a pragmatic middle ground: sufficient mass shift for reliable MS differentiation (+3 Da) while maintaining retention time alignment close enough to the unlabeled analyte (Harman, MW 182.22 g/mol) for robust peak integration [2]. In contrast, Harman-d4 (MW 186.25 g/mol) exhibits a larger retention time shift and elevated back-exchange risk [3].

Chromatographic retention time Deuterium exchange LC-MS method robustness

Biological Activity of Parent Compound Harman: Selectivity Profile Supporting Method Development Priorities

The parent compound Harman (Harmane) exhibits a well-characterized receptor inhibition profile that supports the rationale for its quantitative analysis in exposure and toxicology studies: benzodiazepine receptor (IC₅₀ = 7 μM), MAO-A (IC₅₀ = 0.5 μM), MAO-B (IC₅₀ = 5 μM), mACh receptor (IC₅₀ = 24 μM), opioid receptor (IC₅₀ = 2.8 μM), α2-adrenergic receptor (IC₅₀ = 18 μM), and I1 imidazoline receptor (IC₅₀ = 30 nM) [1]. The 1000-fold selectivity for I1 imidazoline receptor (30 nM) over α2-adrenoceptor (18 μM) establishes Harman as a high-potency ligand for specific neuropharmacological targets . This biological activity profile is not directly relevant to the analytical performance of Harman-d3 as an internal standard; it is presented as supporting evidence to contextualize why accurate quantitation of Harman is scientifically and toxicologically meaningful. The IC₅₀ values are derived from the unlabeled compound and are identical for Harman-d3 due to isotopic substitution not altering biological activity.

Benzodiazepine receptor Monoamine oxidase inhibition Imidazoline receptor

Deuterium Kinetic Isotope Effect: Class-Level Expectation of Minimal Impact on Extraction and Ionization

Deuterium substitution in stable isotope-labeled internal standards introduces a kinetic isotope effect (KIE) that may alter physicochemical properties including lipophilicity, chromatographic retention time, and ionization efficiency. Class-level evidence from pharmaceutical deuterium substitution studies indicates that the magnitude of these effects correlates with deuteration extent and substitution position [1]. For Harman-d3, the three deuterium atoms are localized to the 1-methyl group—a peripheral exocyclic position that minimally perturbs the aromatic π-system and hydrogen-bonding network of the β-carboline core . This labeling strategy contrasts with ring-deuterated compounds where KIE may more substantially affect chromatographic behavior and ionization. Supporting evidence from LC-MS best practices confirms that deuterium-labeled standards with 3–4 deuterium atoms on non-exchangeable aliphatic positions typically exhibit negligible differences in extraction recovery and ionization efficiency relative to the unlabeled analyte when used at appropriate concentrations [2].

Kinetic isotope effect Deuterium substitution Method validation

Harman-d3 Application Scenarios: Where This Stable Isotope-Labeled Internal Standard Delivers Quantifiable Analytical Value


Quantitative LC-MS/MS Analysis of Harman in Thermally Processed Foods and Meat Products

Use Harman-d3 as a stable isotope-labeled internal standard for quantifying Harman levels in cooked meats, infant foods, and bakery products. The validated LC-MS/MS method employing deuterated internal standards (d3-IQ, d3-PhIP) for heterocyclic aromatic amines achieved mean recoveries of 78.4% to 98.2% and LOQs generally below 8 ng/g in meat matrices following acetone extraction and SCX SPE cleanup [1]. Harman-d3 corrects for matrix effects from protein, lipid, and salt content that would otherwise compromise quantitation accuracy. This application is particularly relevant for food safety testing laboratories assessing dietary exposure to potentially co-mutagenic β-carbolines.

Toxicological Exposure Assessment of Harman from Tobacco Smoke and Roasted Coffee

Deploy Harman-d3 for accurate quantitation of Harman in biological matrices (plasma, urine) from human subjects exposed to tobacco smoke or high-coffee diets. Stable isotope-labeled internal standards are the gold standard for LC-MS bioanalysis because they correct for analyte losses during sample preparation and matrix effects during electrospray ionization—factors that are pronounced in plasma samples containing endogenous proteins and lipids [2]. The +3 Da mass differential of Harman-d3 provides adequate separation from the natural isotopic envelope while maintaining retention time alignment with the analyte, supporting reproducible peak integration across large-sample cohort studies.

Method Validation and Cross-Laboratory Standardization for Harman Analysis in Regulatory Food Testing

Incorporate Harman-d3 into standardized analytical protocols for regulatory monitoring of heterocyclic aromatic amines in food products. The robust chromatographic performance of d3-labeled internal standards—characterized by minimal retention time deviation and low deuterium-hydrogen exchange susceptibility relative to higher-deuterated variants [3]—supports method transferability across different LC-MS platforms and laboratories. The methyl-specific deuteration position (1-methyl-d3) documented in the InChI (i1D3 notation) ensures consistent fragmentation behavior for selected reaction monitoring (SRM) method development .

Neuropharmacology and Metabolomics Studies Requiring Absolute Quantitation of Endogenous Harman

Utilize Harman-d3 for absolute quantitation of endogenous Harman in brain tissue, cerebrospinal fluid, or neuronal cell cultures. The parent compound Harman exhibits high-potency inhibition of I1 imidazoline receptors (IC₅₀ = 30 nM) and MAO-A (IC₅₀ = 0.5 μM), with 1000-fold selectivity over α2-adrenoceptors . Accurate quantitation of endogenous Harman levels is essential for correlating exposure with neuropharmacological effects. Harman-d3, as a stable isotope-labeled internal standard, enables isotope dilution mass spectrometry that meets the accuracy and precision requirements for metabolomics and systems neuroscience research.

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